4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C29H26FN5O3 and its molecular weight is 511.557. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazoles . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Triazole compounds have been found to affect a wide range of biochemical pathways due to their broad spectrum of biological activities. They have been reported to have antimicrobial, antioxidant, and antiviral potential .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and triazole compounds are known to have good bioavailability .
Result of Action
Triazole compounds have been reported to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Properties
IUPAC Name |
4-benzyl-N-cyclopentyl-2-[(2-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O3/c30-24-13-7-4-10-21(24)18-34-29(38)35-25-16-20(26(36)31-22-11-5-6-12-22)14-15-23(25)27(37)33(28(35)32-34)17-19-8-2-1-3-9-19/h1-4,7-10,13-16,22H,5-6,11-12,17-18H2,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIZBASFWWVBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C4=NN(C(=O)N34)CC5=CC=CC=C5F)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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